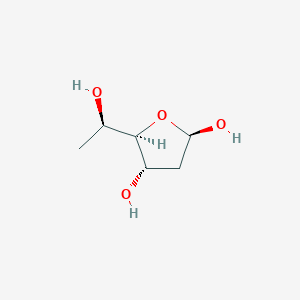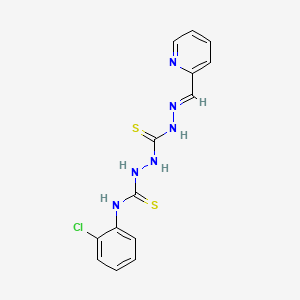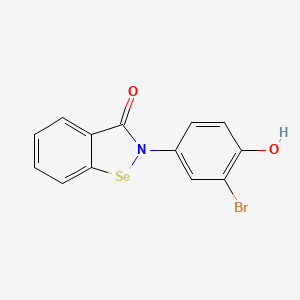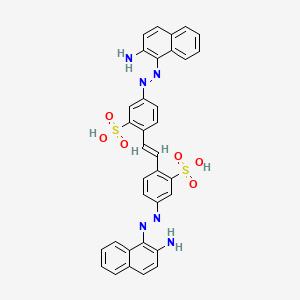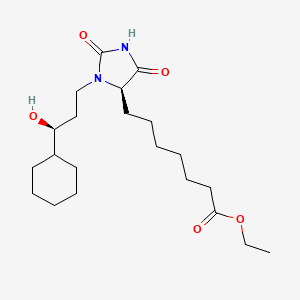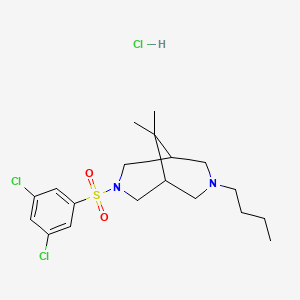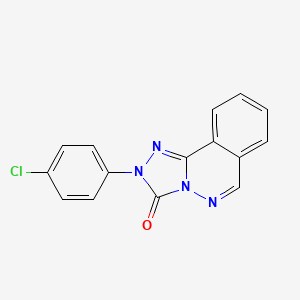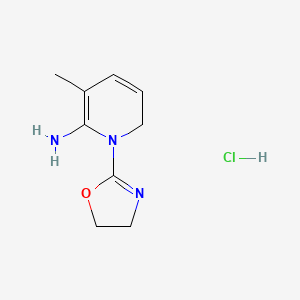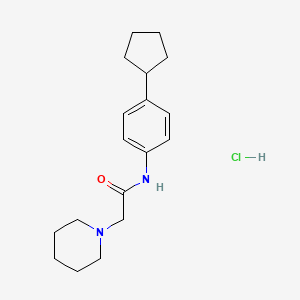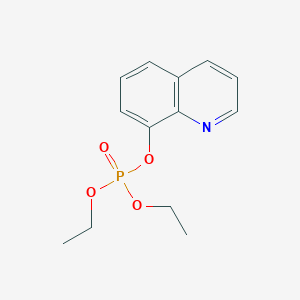![molecular formula C2H3Na2O6P B12710952 disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate CAS No. 128192-25-6](/img/structure/B12710952.png)
disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two sodium ions, a hydroxy group, and a phosphoryl group attached to an acetate backbone. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate typically involves the reaction of phosphoric acid with glyoxylic acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hydroxy and phosphoryl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state compounds .
Applications De Recherche Scientifique
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mécanisme D'action
The mechanism of action of disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phosphoryl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation processes, which are essential for various biochemical reactions .
Comparaison Avec Des Composés Similaires
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate can be compared with other similar compounds such as:
Disodium phosphate: Both compounds contain sodium and phosphate groups, but disodium phosphate lacks the hydroxy group present in this compound.
Sodium acetate: This compound contains sodium and acetate groups but does not have the phosphoryl group found in this compound.
The uniqueness of this compound lies in its combination of hydroxy, phosphoryl, and acetate groups, which confer distinct chemical properties and applications .
Propriétés
Numéro CAS |
128192-25-6 |
|---|---|
Formule moléculaire |
C2H3Na2O6P |
Poids moléculaire |
199.99 g/mol |
Nom IUPAC |
disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.2Na/c3-1(4)2(5)9(6,7)8;;/h2,5H,(H,3,4)(H2,6,7,8);;/q;2*+1/p-2 |
Clé InChI |
GVSZDFZHFPPZNV-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])(O)P(=O)(O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


